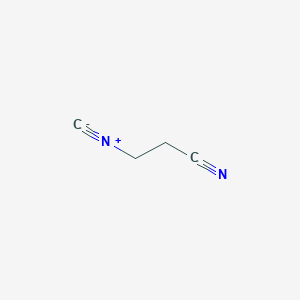
3-Isocyanopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanopropanenitrile: is an organic compound with the molecular formula C4H4N2. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is known for its unique structure, where the isocyanide group is connected to the carbon chain through the nitrogen atom. Isocyanides are often used as building blocks in organic synthesis due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Isocyanopropanenitrile can be synthesized through various methods. One common approach involves the reaction of 3-chloropropanenitrile with silver cyanide in the presence of a base. The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isocyanopropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitriles or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Isocyanopropanenitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Isocyanopropanenitrile involves its reactivity towards various nucleophiles and electrophiles. The isocyanide group can participate in cycloaddition reactions, forming new carbon-nitrogen bonds. This reactivity is exploited in multicomponent reactions, such as the Ugi and Passerini reactions, to create diverse molecular scaffolds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Comparaison Avec Des Composés Similaires
- Methyl isocyanide (CH3NC)
- Ethyl isocyanide (C2H5NC)
- Phenyl isocyanide (C6H5NC)
Comparison: 3-Isocyanopropanenitrile is unique due to the presence of both the isocyanide and nitrile functional groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isocyanides like methyl isocyanide or ethyl isocyanide. Additionally, the presence of the nitrile group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4H4N2 |
|---|---|
Poids moléculaire |
80.09 g/mol |
Nom IUPAC |
3-isocyanopropanenitrile |
InChI |
InChI=1S/C4H4N2/c1-6-4-2-3-5/h2,4H2 |
Clé InChI |
VNKVCUYBOPCJEY-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


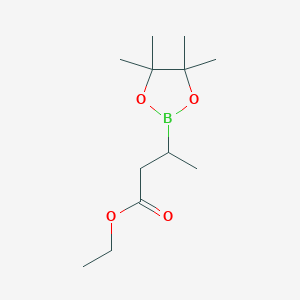
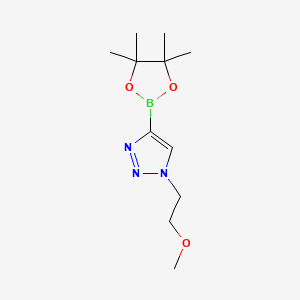
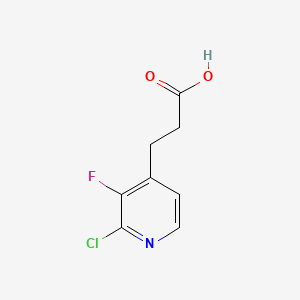
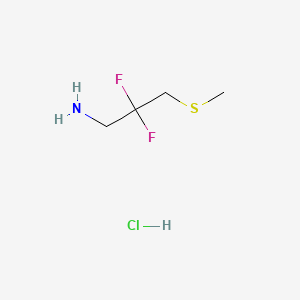
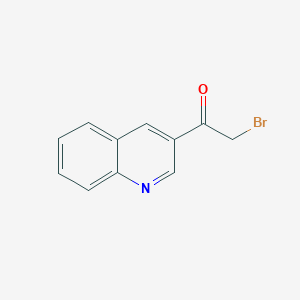
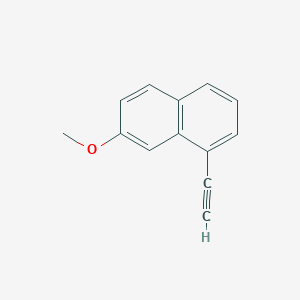
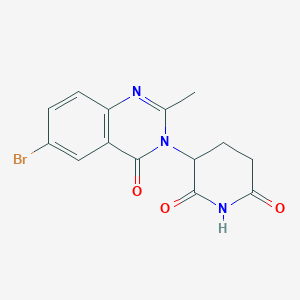
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
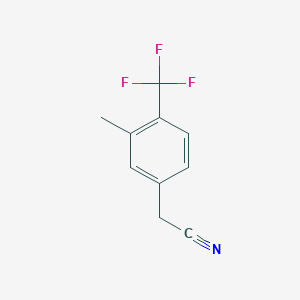
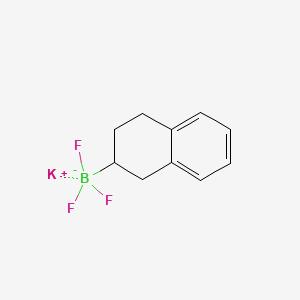
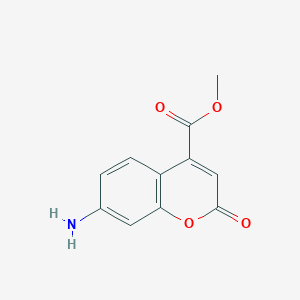
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
